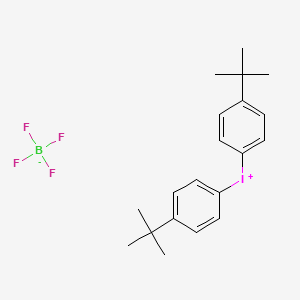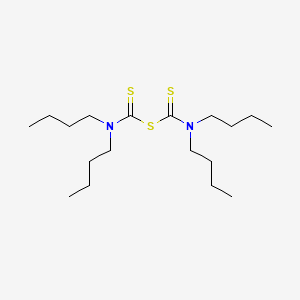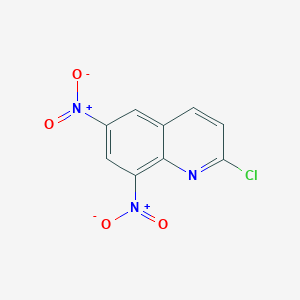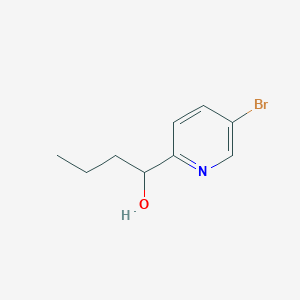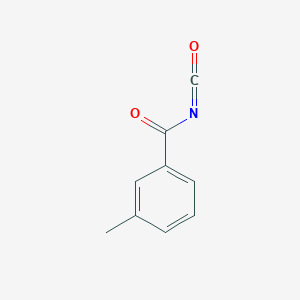
3-Methylbenzoyl isocyanate
Vue d'ensemble
Description
3-Methylbenzoyl isocyanate, also known as 1-(isocyanatomethyl)-3-methylbenzene, is an organic building block containing an isocyanate group . It has a molecular formula of C9H7NO2 .
Synthesis Analysis
Isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .
Chemical Reactions Analysis
Isocyanates, including this compound, can undergo hydrolysis across both the N=C and C=O bonds to form carbamate or imidic acid . The barrier heights for these reactions can be significantly influenced by substituted RNCO species .
Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.523 (lit.) and a density of 1.052 g/mL at 25 °C (lit.) . The boiling point is 34-36 °C/0.1 mmHg (lit.) .
Applications De Recherche Scientifique
Synthesis and Characterization
- 3-Methylbenzoyl isocyanate has been utilized in the synthesis of thioureas, characterized by various spectroscopic techniques. Structural properties of these compounds have been determined through X-ray diffraction, and their vibrational spectral characteristics studied using FT-IR and Raman spectroscopy, combined with quantum chemical calculations (Qiao et al., 2017).
Polymer Chemistry
- This chemical has been employed in the synthesis of optically active aromatic isocyanates and poly(phenyl isocyanate)s, demonstrating potential in polymer chemistry. The polymers exhibit significant properties such as levorotatory specific rotation and helical conformation, which can be altered by copolymerization (Maeda & Okamoto, 1998).
Photophysical Properties
- In the field of material sciences, this compound is used in the creation of luminescent hybrid polymeric materials. These materials exhibit characteristic fluorescent properties and thermal stabilities, showcasing its potential in creating advanced materials with specific photophysical properties (Qiao & Yan, 2009).
Organic Synthesis and Catalysis
- The compound is also significant in organic synthesis and catalysis, playing a role in various reactions like the rearrangement of benzoxazines to quinazolinediones. It acts as a key intermediate in these reactions, demonstrating its versatility in synthetic organic chemistry (Azizian et al., 2000).
Purification in Combinatorial Chemistry
- It has been used in the preparation of polymer-supported derivatives for quenching excess reactants and removing impurities in solution-phase syntheses. This highlights its application in the purification processes in combinatorial chemistry (R. J. C. and Hodges, 1997).
Safety and Hazards
Orientations Futures
The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Additionally, there is a growing interest in the replacement of petrochemical polyols with bio-based polyols for the production of polyurethanes .
Mécanisme D'action
Target of Action
3-Methylbenzoyl isocyanate is an organic compound that contains an isocyanate group
Mode of Action
The mode of action of this compound is primarily through its isocyanate group. Isocyanates are highly reactive due to the electrophilic nature of the carbon in the isocyanate group, which can form bonds with nucleophilic sites on target molecules . This reactivity allows this compound to participate in various chemical reactions, leading to changes in the target molecules.
Propriétés
IUPAC Name |
3-methylbenzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7-3-2-4-8(5-7)9(12)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVOTWKXBGOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504836 | |
| Record name | 3-Methylbenzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5893-29-8 | |
| Record name | 3-Methylbenzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



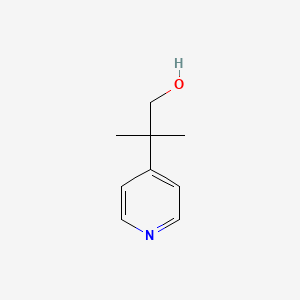
![2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626410.png)
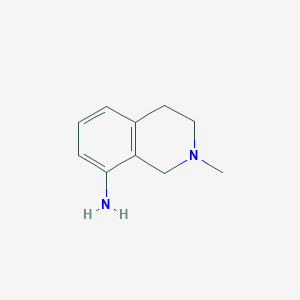
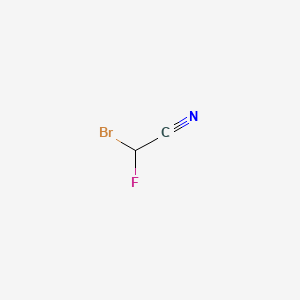
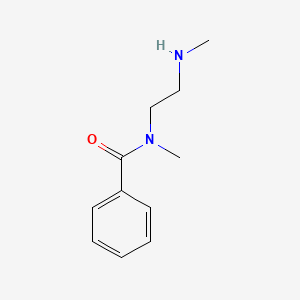
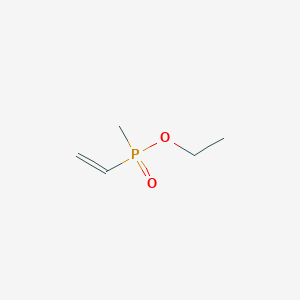

![1-Chloro-3H-benzo[F]chromene-2-carbaldehyde](/img/structure/B1626418.png)
